molecular formula C15H20FN3O2S B7344228 4-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]sulfonyl-3-fluorobenzonitrile

4-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]sulfonyl-3-fluorobenzonitrile

货号 B7344228
分子量: 325.4 g/mol
InChI 键: HHVRPFHHQHJJCM-TXEJJXNPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]sulfonyl-3-fluorobenzonitrile is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as EDP-305 and is a selective antagonist of the nuclear receptor RORγt. RORγt is a transcription factor that plays a critical role in the differentiation and function of T-helper 17 (Th17) cells, which are involved in the pathogenesis of autoimmune diseases. EDP-305 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various autoimmune diseases.

作用机制

EDP-305 acts as a selective antagonist of RORγt, which is a transcription factor that plays a critical role in the differentiation and function of 4-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]sulfonyl-3-fluorobenzonitrile cells. By inhibiting RORγt, EDP-305 can effectively block the differentiation and function of this compound cells, which are involved in the pathogenesis of autoimmune diseases. In addition, EDP-305 has also been shown to inhibit the production of pro-inflammatory cytokines, which further supports its anti-inflammatory properties.
Biochemical and Physiological Effects
EDP-305 has been shown to effectively inhibit the differentiation and function of this compound cells, which play a key role in the pathogenesis of autoimmune diseases. In addition, EDP-305 has also been shown to inhibit the production of pro-inflammatory cytokines, such as IL-17A and IL-17F, which further supports its anti-inflammatory properties. EDP-305 has also been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life.

实验室实验的优点和局限性

One of the main advantages of EDP-305 is its selectivity for RORγt, which minimizes off-target effects and reduces the risk of toxicity. In addition, EDP-305 has shown promising results in preclinical studies as a potential therapeutic agent for various autoimmune diseases. However, one of the limitations of EDP-305 is its relatively low solubility, which may affect its bioavailability and efficacy in vivo.

未来方向

There are several potential future directions for the research and development of EDP-305. One possible direction is to investigate the efficacy of EDP-305 in combination with other therapeutic agents for the treatment of autoimmune diseases. Another potential direction is to explore the potential use of EDP-305 in other disease indications, such as cancer and metabolic disorders. Additionally, further studies are needed to evaluate the safety and efficacy of EDP-305 in clinical trials, which will be critical for its eventual approval as a therapeutic agent.

合成方法

The synthesis of EDP-305 involves several steps, starting with the reaction of 3-fluorobenzonitrile with tert-butyl 4-ethyl-3,5-dimethylpiperazine-1-carboxylate in the presence of a base to form an intermediate. This intermediate is then treated with sulfonyl chloride to obtain EDP-305 in high yield and purity.

科学研究应用

EDP-305 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including psoriasis, inflammatory bowel disease, and multiple sclerosis. Preclinical studies have demonstrated that EDP-305 can effectively inhibit the differentiation and function of 4-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]sulfonyl-3-fluorobenzonitrile cells, which play a key role in the pathogenesis of these diseases. In addition, EDP-305 has also been shown to have anti-inflammatory properties, which further supports its potential as a therapeutic agent for autoimmune diseases.

属性

IUPAC Name

4-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]sulfonyl-3-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O2S/c1-4-19-11(2)9-18(10-12(19)3)22(20,21)15-6-5-13(8-17)7-14(15)16/h5-7,11-12H,4,9-10H2,1-3H3/t11-,12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVRPFHHQHJJCM-TXEJJXNPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(CN(CC1C)S(=O)(=O)C2=C(C=C(C=C2)C#N)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@@H](CN(C[C@@H]1C)S(=O)(=O)C2=C(C=C(C=C2)C#N)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。